![molecular formula C11H10F3N3OS B2740978 N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448037-22-6](/img/structure/B2740978.png)
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, also known as TPTC, is a chemical compound that has gained significant attention in the field of scientific research. TPTC is a small molecule that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Scientific Research Applications
- Thiophene derivatives have gained significant attention in medicinal chemistry due to their diverse therapeutic properties. Researchers have explored their potential as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulators, anti-mitotic, anti-microbial, and anti-cancer agents .
- For example, 3-alkylthieno[3,2-b]thiophenes have been synthesized and utilized in organic electronics and optoelectronics . These compounds contribute to the development of flexible displays, solar cells, and sensors.
- N-(thiophen-2-yl) nicotinamide derivatives have demonstrated fungicidal activity. Compound 4f, in particular, shows promise as a fungicide candidate against certain plant pathogens .
- Some thiophene-containing compounds exhibit serotonin antagonistic properties. These compounds may find applications in treating conditions related to serotonin dysregulation, such as Alzheimer’s disease .
Medicinal Chemistry
Material Science
Fungicidal Activity
Serotonin Antagonism
Anti-Inflammatory Agents
Mechanism of Action
Target of Action
The primary target of N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) . This compound acts as a non-competitive antagonist of GABACl, which is selective for mites .
Mode of Action
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide interacts with its target, the GABACl, by inhibiting its function . This inhibition causes a paralytic action in the target organism, leading to its death .
properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3OS/c12-11(13,14)9-3-5-17(16-9)6-4-15-10(18)8-2-1-7-19-8/h1-3,5,7H,4,6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCYEUSGAXUGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide |
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